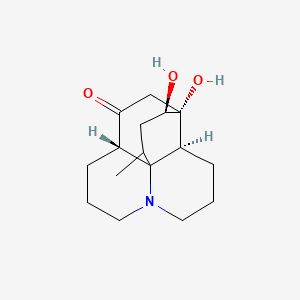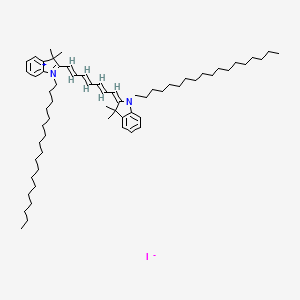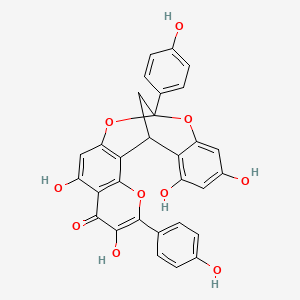
Ephedrannin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ephedrannin B is a natural product found in Daphniphyllum angustifolium and Ephedra sinica with data available.
Applications De Recherche Scientifique
Phytochemistry and Pharmacological Properties of Ephedra Genus
Ephedra, a large genus within the Ephedraceae family, is notable for its distribution in arid and semi-arid regions globally and its use in traditional medicine across various cultures for treating conditions like asthma, cold, and flu. The genus has been a focal point of research due to its ephedrine-type alkaloids and other chemical constituents, such as phenolic and amino acid derivatives, which have supported the ethnomedical applications of Ephedra species. Recent studies have expanded to explore the endophytic fungal diversity within Ephedra and the potential pharmacological applications of the chemical compounds derived from these fungi. This comprehensive review underscores the promise of further phytochemical research on Ephedra species, particularly those from America and Mexico, to uncover new biologically active compounds (González-Juárez et al., 2020).
Historical Overview and Policy Analysis of Ephedrine
Ephedrine's journey through various regulatory frameworks over seventy years highlights its complex history of use and misuse. Despite its efficacy in treating numerous conditions, ephedrine's regulation has been inconsistent, leading to accessibility issues and contributing to adverse health outcomes. This historical review provides insights into the regulatory challenges faced by health authorities in controlling ephedrine and suggests that more stringent regulation could have mitigated the risks associated with its use while preserving its availability for therapeutic purposes (Palamar, 2011).
Cardiovascular Effects of Ephedra Alkaloids
The cardiovascular implications of Ephedra alkaloids, particularly in the context of dietary supplements for weight loss or athletic performance enhancement, are well-documented. The alpha- and beta-adrenergic agonists found in Ephedra extracts have significant effects on the heart and vasculature, raising concerns about their safety. Despite limited evidence of their effectiveness, the association of these compounds with adverse cardiovascular events, including stroke and myocardial infarction, underscores the need for greater regulatory oversight to protect public health (Andraws, Chawla, & Brown, 2005).
Ephedrine and Guaifenesin-Induced Nephrolithiasis
The review of ephedrine and guaifenesin-induced nephrolithiasis sheds light on the potential renal risks associated with the use of these compounds, particularly in cases of abuse. These substances account for a significant percentage of urinary stones related to pharmaceutical metabolites. The radiolucent nature of these calculi necessitates the use of advanced diagnostic techniques, such as CT scans, for identification. This study emphasizes the importance of clinician awareness regarding the potential for nephrolithiasis with ephedrine and guaifenesin use and highlights the need for careful monitoring and alternative therapeutic strategies to prevent recurrence (Bennett, Hoffman, & Monga, 2004).
Propriétés
Nom du produit |
Ephedrannin B |
|---|---|
Formule moléculaire |
C30H20O10 |
Poids moléculaire |
540.5 g/mol |
Nom IUPAC |
6,9,17,19-tetrahydroxy-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),5,9,15,17,19-heptaen-7-one |
InChI |
InChI=1S/C30H20O10/c31-15-5-1-13(2-6-15)28-27(37)26(36)25-20(35)11-22-24(29(25)38-28)18-12-30(40-22,14-3-7-16(32)8-4-14)39-21-10-17(33)9-19(34)23(18)21/h1-11,18,31-35,37H,12H2 |
Clé InChI |
PILGQGCHRRYASY-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3=C(C=C(C=C3OC1(OC4=C2C5=C(C(=C4)O)C(=O)C(=C(O5)C6=CC=C(C=C6)O)O)C7=CC=C(C=C7)O)O)O |
Synonymes |
ephedrannin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



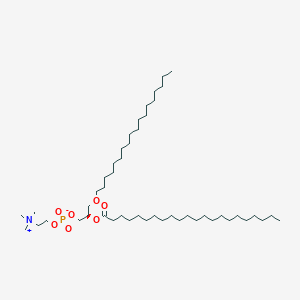
![[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)
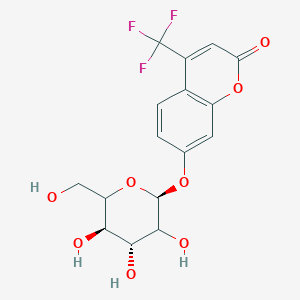
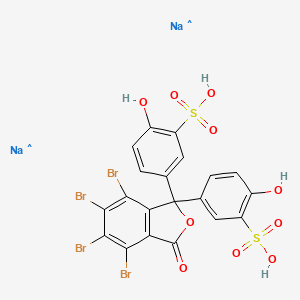
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B1263049.png)
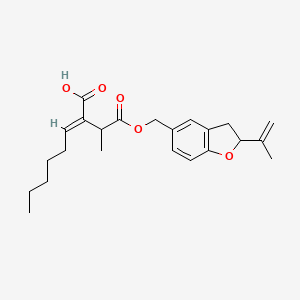
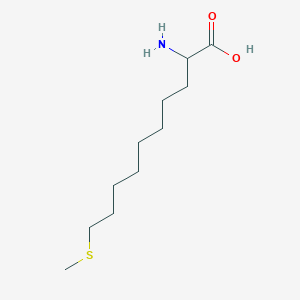
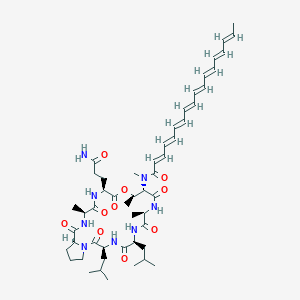
![Calix[6]pyrrole](/img/structure/B1263057.png)
](/img/structure/B1263058.png)
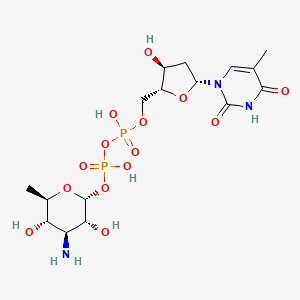
![2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)
